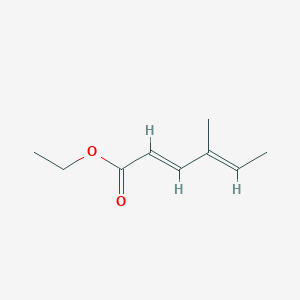

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a conjugated diene system and an ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Esters like (2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester are typically synthesized through esterification reactions. One common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction conditions usually require heating under reflux to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of esters can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle large volumes of reactants. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester can undergo various chemical reactions, including:

Transesterification: This reaction involves exchanging the ester group with another alcohol, often catalyzed by acids or bases.

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and acid/base catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Transesterification: New ester and alcohol.

Reduction: Primary alcohol.

Wissenschaftliche Forschungsanwendungen

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester has various applications in scientific research:

Chemistry: Used as a reactant in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism by which (2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester exerts its effects depends on its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid. These products can then participate in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

Methyl butyrate: Another ester known for its fruity smell, used in flavorings.

Uniqueness

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester is unique due to its conjugated diene system, which can participate in additional chemical reactions compared to simpler esters like ethyl acetate and methyl butyrate.

Biologische Aktivität

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester, commonly known as ethyl sorbate, is a fatty acid ester derived from sorbic acid and ethanol. This compound has garnered attention for its biological activities, particularly in the fields of food preservation and potential therapeutic applications. This article reviews the biological activity of ethyl sorbate, highlighting its antimicrobial properties, potential health benefits, and relevant research findings.

- Molecular Formula: C₉H₁₄O₂

- Molecular Weight: 154.21 g/mol

- CAS Number: 90107-62-3

Antimicrobial Activity

Ethyl sorbate exhibits significant antimicrobial properties, making it a candidate for use as a food preservative. Studies have shown that it is effective against a variety of microorganisms including bacteria and fungi.

Table 1: Antimicrobial Efficacy of Ethyl Sorbate

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5% | |

| Listeria monocytogenes | 0.3% | |

| Staphylococcus aureus | 0.4% | |

| Candida albicans | 0.6% |

These findings suggest that ethyl sorbate could be utilized in food products to inhibit spoilage and pathogenic microorganisms.

Health Benefits

In addition to its antimicrobial properties, ethyl sorbate has been studied for its potential health benefits. Research indicates that it may possess antioxidant properties, which can help mitigate oxidative stress in biological systems.

Case Study: Antioxidant Activity

A study conducted on the antioxidant capacity of ethyl sorbate demonstrated its ability to scavenge free radicals effectively. The compound was tested alongside other known antioxidants, showing comparable results in reducing oxidative damage in cellular models.

The antimicrobial action of ethyl sorbate is primarily attributed to its ability to disrupt microbial cell membranes. This disruption leads to increased permeability and ultimately cell death. In addition, its role as an antioxidant involves neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Regulatory Status

Ethyl sorbate is recognized as safe for use in food products by various regulatory bodies. It is classified under food additives and is often used in the food industry for its preservative qualities.

Eigenschaften

IUPAC Name |

ethyl (2E,4E)-4-methylhexa-2,4-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h4,6-7H,5H2,1-3H3/b7-6+,8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGUDPCNDKMRQV-CUXHJGIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=CC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=C/C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.